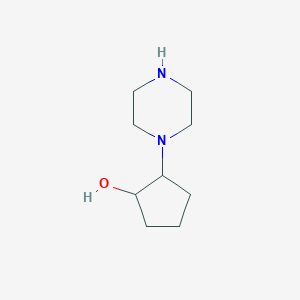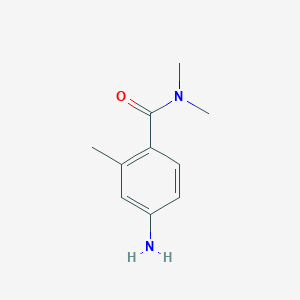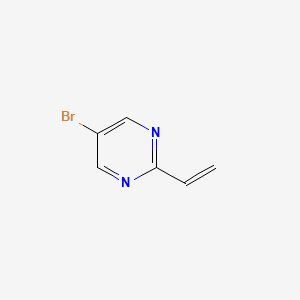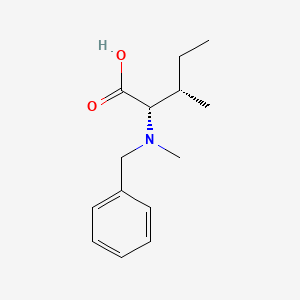
1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide
Übersicht
Beschreibung
The compound “1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide” is a synthetic organic compound. It is also known as 2-Chloro-N-((S)-1-oxopyrrolidin-2-yl)acetamide . It is a colorless, crystalline solid that is soluble in water and ethanol.
Synthesis Analysis
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a similar compound, has been achieved through the reaction of L-proline with chloroacetyl chloride . This is followed by the conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . The overall yield of this synthesis process is about 95% .Molecular Structure Analysis
The molecular structure of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates were confirmed using proton nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS).Chemical Reactions Analysis
The compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for the production of dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV inhibitors are a class of medications used to treat type 2 diabetes by increasing the levels of incretin hormones, which stimulate insulin release .Physical And Chemical Properties Analysis
The compound is a colorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 172.61 g/mol.Wissenschaftliche Forschungsanwendungen
Potential in HIV-1 Inhibition
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a related compound to 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide, has been studied for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests potential avenues for research into similar compounds like 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide in HIV-1 inhibition (Tamazyan et al., 2007).
Antimicrobial Properties
Studies have shown the synthesis and antimicrobial activity of various pyrrolidine derivatives. For instance, the synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxamide, highlights the importance of these compounds in antimicrobial research (Sreekanth & Jha, 2020).
Cancer Treatment
A related compound, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), has shown promise in cancer treatment. This compound is a PARP inhibitor and has exhibited effectiveness in preclinical models. This suggests a potential area for the application of 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide in cancer research (Penning et al., 2009).
DNA Targeting Agents
The development of platinum complexes using pyrrolidine derivatives, such as N-methylpyrrole-2-carboxamide, for targeting specific DNA sequences in cancer therapy is another area of interest. These compounds have demonstrated the ability to bind to DNA and inhibit RNA synthesis, suggesting a potential role for 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide in targeted cancer therapies (Jaramillo et al., 2006).
Synthesis of Heterocycles
Research on the reactivity of chloroacetylated β-enamino compounds, including the synthesis of various heterocyclic compounds, highlights the significance of 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide in organic synthesis and medicinal chemistry. Such studies underline the compound's utility in creating complex structures used in pharmaceuticals (Braibante et al., 2002).
Neuroleptic Activity
The synthesis and evaluation of benzamides of pyrrolidine derivatives for neuroleptic activity also present an interesting avenue. Studies on compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related structures indicate the potential of pyrrolidine derivatives in developing new neuroleptic drugs (Iwanami et al., 1981).
Safety and Hazards
Zukünftige Richtungen
The compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate for the production of DPP-IV inhibitors . These inhibitors are emerging as a mechanism-based approach for the treatment of type-II diabetes . Therefore, the synthesis of this compound and related compounds could have significant implications for the development of new treatments for type-II diabetes .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase iv (dpp-iv) . DPP-IV is a member of the prolyl oligopeptidase family of serine proteases, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
Compounds with similar structures, such as members of the ‘caine’ family of local anesthetics, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane . This causes a drastic change in the electric action potential and is then transferred down the nerve, directly to the central nervous system (CNS). The CNS construes this action potential as pain .
Biochemical Pathways
Similar compounds have been known to affect the pathway of pain sensation by blocking the transfusion of sodium ions across the cell membrane . This results in the inhibition of the sensation of pain .
Pharmacokinetics
Similar compounds are known to be administered topically, orally, or injected, depending on the situation .
Result of Action
The CNS construes this action potential as pain .
Action Environment
Similar compounds are known to be influenced by the method of administration (topical, oral, or injection) and the specific area of the body where they are applied .
Eigenschaften
IUPAC Name |
1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-10-8(13)6-3-2-4-11(6)7(12)5-9/h6H,2-5H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZSJLCMTZDGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





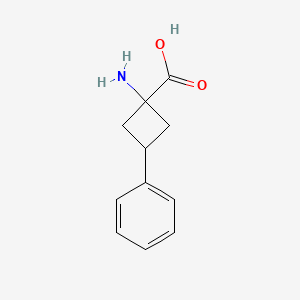
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
